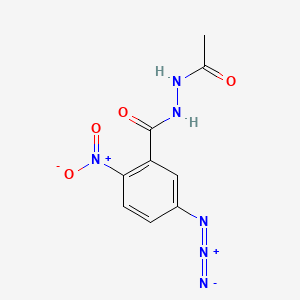
Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in the biosynthesis of heme and chlorophyll.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various derivatives of 5-aminolevulinic acid, and other tetrapyrrole compounds .
Aplicaciones Científicas De Investigación
5-aminolevulinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-aminolevulinic acid involves its conversion into protoporphyrin IX, which acts as a photosensitizer. In photodynamic therapy, protoporphyrin IX accumulates in cancer cells and, upon exposure to light, generates reactive oxygen species that induce cell death . The molecular targets and pathways involved include the heme biosynthesis pathway and various enzymes that catalyze the conversion of 5-aminolevulinic acid into its active forms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-aminolevulinic acid include:
δ-Aminolevulinic acid: Another precursor in the biosynthesis of tetrapyrrole compounds.
Porphobilinogen: An intermediate in the heme biosynthesis pathway.
Uroporphyrinogen: A precursor to heme and chlorophyll.
Uniqueness
5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .
Propiedades
Número CAS |
150490-88-3 |
|---|---|
Fórmula molecular |
C9H8N6O4 |
Peso molecular |
264.201 |
Nombre IUPAC |
N/'-acetyl-5-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17) |
Clave InChI |
RBFICOQZFJTKBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
Sinónimos |
N-5-azido-2-nitrobenzoylaminoacetamidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















